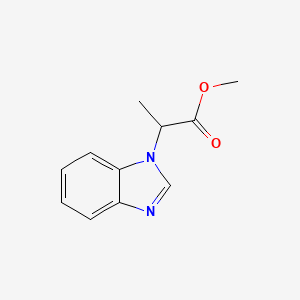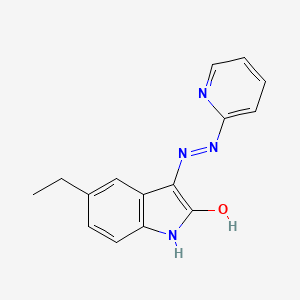![molecular formula C20H20N2OS B5119165 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5119165.png)
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, commonly known as MTIP, is a small molecule antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a G protein-coupled receptor that plays a crucial role in regulating energy homeostasis, feeding behavior, and body weight. MTIP has been extensively studied for its potential therapeutic applications in the treatment of obesity and other metabolic disorders.
作用機序
MTIP acts as a selective antagonist of the N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, which is predominantly expressed in the hypothalamus. The N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide plays a crucial role in regulating energy homeostasis, feeding behavior, and body weight. Activation of the N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a decrease in food intake and an increase in energy expenditure. MTIP blocks the binding of α-MSH to the N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, thereby inhibiting its downstream signaling pathway and leading to an increase in food intake and a decrease in energy expenditure.
Biochemical and Physiological Effects
MTIP has been shown to have several biochemical and physiological effects in animal models. Preclinical studies have demonstrated that MTIP can reduce food intake, body weight, and improve glucose homeostasis in animal models of obesity and diabetes. MTIP has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, the exact mechanisms underlying these effects are not fully understood.
実験室実験の利点と制限
MTIP has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for the N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, which allows for more targeted studies of its effects on energy homeostasis and feeding behavior. However, one of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, MTIP has a relatively short half-life, which can limit its efficacy in long-term studies.
将来の方向性
There are several future directions for research on MTIP. One potential direction is to investigate its effects on other physiological systems, such as the immune system and the gut microbiome. Another potential direction is to develop more potent and selective N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide antagonists that can overcome the limitations of MTIP. Additionally, more studies are needed to fully understand the mechanisms underlying the anxiolytic and antidepressant-like effects of MTIP. Finally, clinical trials are needed to evaluate the safety and efficacy of MTIP in humans.
合成法
MTIP can be synthesized using a modified version of the Hantzsch thiazole synthesis. The reaction involves the condensation of 2-mercaptobenzothiazole with 4-methylacetophenone and 3-phenylpropanal in the presence of acetic acid and ammonium acetate. The resulting product is then purified using column chromatography to obtain pure MTIP.
科学的研究の応用
MTIP has been extensively studied for its potential therapeutic applications in the treatment of obesity and other metabolic disorders. Several preclinical studies have demonstrated that MTIP can reduce food intake, body weight, and improve glucose homeostasis in animal models of obesity and diabetes. MTIP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
特性
IUPAC Name |
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-8-11-17(12-9-14)19-15(2)24-20(22-19)21-18(23)13-10-16-6-4-3-5-7-16/h3-9,11-12H,10,13H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZZAMIUQXPRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)

![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)

![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119109.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)



![1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride](/img/structure/B5119152.png)
![1-(4-methoxybenzoyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5119168.png)
![N-(4-acetylphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119174.png)
![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)
